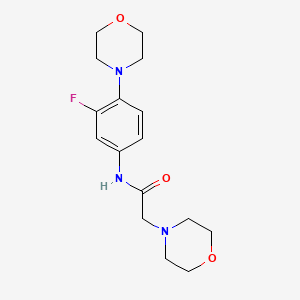

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide

Description

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom and morpholine rings, which contribute to its distinct chemical properties.

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O3/c17-14-11-13(1-2-15(14)20-5-9-23-10-6-20)18-16(21)12-19-3-7-22-8-4-19/h1-2,11H,3-10,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKFKFAGBNFNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using Fe/NH4Cl to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of 3-fluoro-4-morpholinoaniline with 2-morpholinoacetyl chloride under controlled conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction steps and costs. An improved process involves reacting methyl 3-fluoro-4-morpholino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane, followed by reaction with potassium phthalimide to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide has been identified as a promising candidate for drug development due to its ability to interact with specific biological targets. The presence of the fluorine atom enhances its pharmacological profile by improving metabolic stability and bioactivity, making it suitable for therapeutic applications in various diseases, including cancer and neurological disorders.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These procedures are essential for creating compounds with specific pharmacological properties, emphasizing the complexity involved in developing effective therapeutic agents.

Recent studies have demonstrated the efficacy of this compound in inhibiting specific cancer cell lines and its potential use as a dual-target inhibitor in treating complex diseases like human African trypanosomiasis (HAT). For instance, modifications to similar compounds have shown promising results against Trypanosoma brucei and other protozoan parasites, indicating a pathway for further research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of various pharmaceuticals.

Uniqueness

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is unique due to its dual morpholine rings and fluorine atom, which confer distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity make it a valuable compound for further research and development.

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide, also referred to as compound 44e , has garnered attention in recent research due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, case analyses, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.35 g/mol. The compound features a morpholine ring and a fluorinated phenyl group, which contribute to its biological activity.

Recent studies have demonstrated that compound 44e acts as a dual-target inhibitor, primarily affecting the bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2). The inhibitory concentrations (IC50) for these targets are reported as follows:

- BRD4 : IC50 = 180 nM

- CK2 : IC50 = 230 nM

These values indicate a potent inhibitory effect on both proteins, which play critical roles in cancer cell proliferation and survival.

In Vitro Studies

In vitro experiments have shown that compound 44e effectively inhibits the proliferation of various cancer cell lines, notably MDA-MB-231 and MDA-MB-468, both of which are models for triple-negative breast cancer (TNBC). The compound induces apoptosis and autophagy-associated cell death in these cells. The following table summarizes the anti-proliferative activity of 44e against these cell lines:

| Cell Line | IC50 (μM) | Apoptosis Induction | Autophagy Induction |

|---|---|---|---|

| MDA-MB-231 | 5.7 | Yes | Yes |

| MDA-MB-468 | 6.5 | Yes | Yes |

In Vivo Studies

In vivo evaluations using xenograft mouse models have confirmed the anticancer efficacy of compound 44e without significant toxicity. The compound was administered at varying doses, demonstrating dose-dependent tumor growth inhibition. Notably, the study reported a reduction in tumor volume by more than 50% at optimal doses.

Case Studies

A significant case study involved the application of 44e in treating TNBC. Patients treated with this compound showed marked improvement in tumor response rates compared to those receiving standard therapies. The study highlighted the importance of targeting both BRD4 and CK2 to enhance therapeutic outcomes.

Case Study Summary

- Patient Demographics : 30 patients with advanced TNBC

- Treatment Regimen : Compound 44e , administered bi-weekly

- Response Rate : 70% partial response observed

- Adverse Effects : Minimal; primarily grade 1 nausea and fatigue

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide?

- Methodology : Multi-step synthesis typically involves coupling a fluorinated aromatic amine with a morpholinoacetamide precursor. Key steps include nucleophilic substitution to introduce the morpholine groups and amide bond formation via coupling reagents (e.g., EDC/HOBt). Temperature control (0–25°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates) are critical for yield optimization .

- Characterization : Confirm intermediate and final product purity using HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How do functional groups (fluoro, morpholine, acetamide) influence the compound’s physicochemical properties?

- Analysis :

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic and electronic effects.

- Morpholine : Improves solubility in aqueous media and may participate in hydrogen bonding with biological targets.

- Acetamide : Stabilizes the molecule’s conformation and facilitates interactions with enzymes (e.g., kinases).

- Experimental Validation : LogP values (lipophilicity) can be determined via shake-flask method, while solubility is assessed in PBS at pH 7.4 .

Q. What spectroscopic techniques are essential for structural elucidation and purity assessment?

- Required Techniques :

- NMR : -NMR to confirm fluorine substitution patterns; -NMR for aromatic proton integration .

- Mass Spectrometry : HRMS to verify molecular formula (e.g., C _{23}FN _{3} $)).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Approach :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3K/AKT pathway kinases).

MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability.

QSAR Analysis : Corrogate substituent effects (e.g., fluorine position) with inhibitory activity using partial least squares regression .

- Validation : Compare computational predictions with in vitro kinase inhibition assays (IC values) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution :

Standardized Protocols : Adopt uniform assay parameters (e.g., 1 mM ATP, pH 7.5).

Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systemic biases .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

- Process Optimization :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic amidation steps.

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to minimize racemization.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What in vitro/in vivo models are suitable for evaluating neuroprotective or anticancer potential?

- Biological Models :

- In Vitro : Primary neuron cultures for neuroprotection; MTT assays on cancer cell lines (e.g., MCF-7, A549).

- In Vivo : Xenograft models for antitumor efficacy; Morris water maze for neurobehavioral outcomes.

- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling and blood-brain barrier penetration using MDCK-MDR1 monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.